molecular formula C11H15NO B14778472 Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone

Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone

Katalognummer: B14778472
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: OGARLWIQPREMIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidin-1-yl(bicyclo[221]hept-2-en-2-yl)methanone is a compound that features a unique structure combining an azetidine ring and a bicyclo[221]heptene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone typically involves the reaction of azetidine with a bicyclo[2.2.1]heptene derivative under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone is unique due to its combination of an azetidine ring and a bicyclo[2.2.1]heptene moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

azetidin-1-yl(2-bicyclo[2.2.1]hept-2-enyl)methanone

InChI

InChI=1S/C11H15NO/c13-11(12-4-1-5-12)10-7-8-2-3-9(10)6-8/h7-9H,1-6H2

InChI-Schlüssel

OGARLWIQPREMIA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)C(=O)C2=CC3CCC2C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.